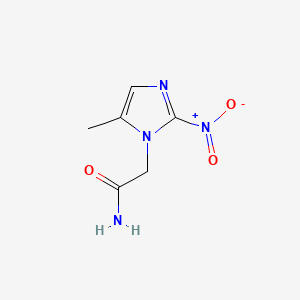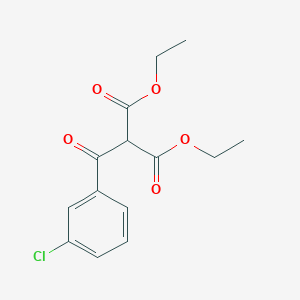
Diethyl (3-chlorobenzoyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (3-chlorobenzoyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3-chlorobenzoyl group attached to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (3-chlorobenzoyl)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate (diethyl propanedioate) with 3-chlorobenzoyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol, under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reagents are fed into the reactor, and the product is continuously extracted and purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-chlorobenzoyl)propanedioate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide: Used as a base to generate the enolate ion from diethyl malonate.
3-Chlorobenzoyl Chloride: Acts as the electrophile in the alkylation reaction.
Ethanol: Common solvent for the reaction.
Hydrochloric Acid: Used in hydrolysis reactions to convert esters to carboxylic acids.
Major Products
Substituted Monocarboxylic Acids: Formed through decarboxylation.
Carboxylic Acids: Resulting from hydrolysis of the ester groups.
Scientific Research Applications
Diethyl (3-chlorobenzoyl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl (3-chlorobenzoyl)propanedioate involves its reactivity as an ester. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its interactions with nucleophiles and electrophiles in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A closely related compound used in similar synthetic applications.
Dimethyl Malonate: Another ester with similar reactivity but different physical properties.
Ethyl Acetoacetate: Shares similar reactivity patterns due to the presence of ester and carbonyl groups.
Uniqueness
Diethyl (3-chlorobenzoyl)propanedioate is unique due to the presence of the 3-chlorobenzoyl group, which imparts distinct reactivity and potential applications compared to other esters. This structural feature allows for specific interactions in chemical reactions and potential biological activity.
Properties
CAS No. |
30010-83-4 |
|---|---|
Molecular Formula |
C14H15ClO5 |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
diethyl 2-(3-chlorobenzoyl)propanedioate |
InChI |
InChI=1S/C14H15ClO5/c1-3-19-13(17)11(14(18)20-4-2)12(16)9-6-5-7-10(15)8-9/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
HGYKXPIKAPKSPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC(=CC=C1)Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


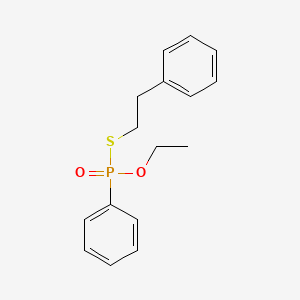

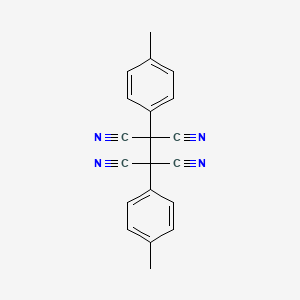
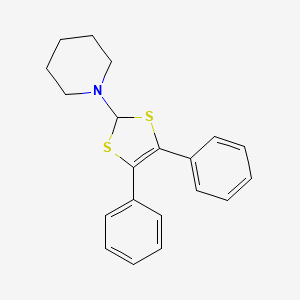

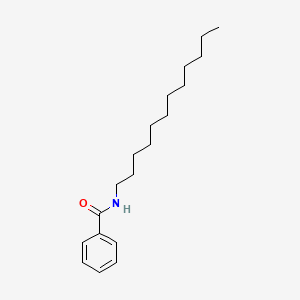
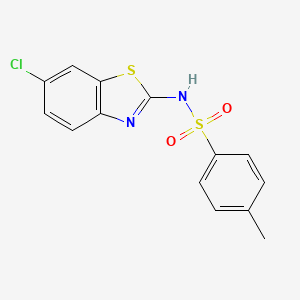
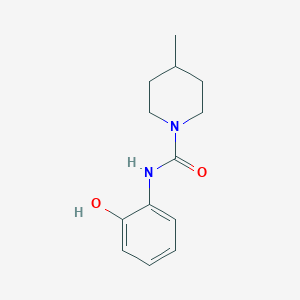
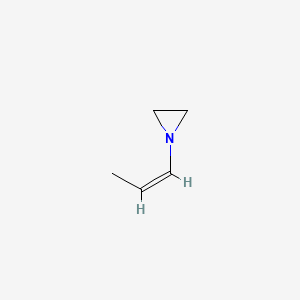
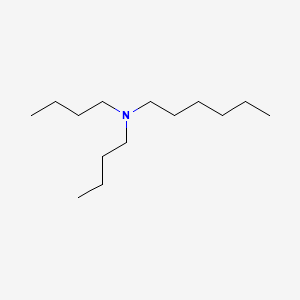
![N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14690370.png)


